molecular formula C6H16ClN5 B13773999 Biguanide, 1-isobutyl-, monohydrochloride CAS No. 924-84-5

Biguanide, 1-isobutyl-, monohydrochloride

Cat. No.: B13773999
CAS No.: 924-84-5
M. Wt: 193.68 g/mol
InChI Key: BWWLZUBMTAKUKN-UHFFFAOYSA-N
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Description

Biguanide, 1-isobutyl-, monohydrochloride is a derivative of the biguanide class, characterized by an isobutyl substituent attached to the biguanide core and stabilized as a monohydrochloride salt. Biguanides are synthetic compounds with a conjugated system (–C=N–C=N–) and multiple hydrogen-bonding sites, enabling diverse biological interactions . The monohydrochloride form enhances stability and solubility compared to the free base, critical for pharmaceutical applications .

Properties

CAS No.

924-84-5

Molecular Formula

C6H16ClN5

Molecular Weight

193.68 g/mol

IUPAC Name

1-(diaminomethylidene)-2-(2-methylpropyl)guanidine;hydrochloride

InChI

InChI=1S/C6H15N5.ClH/c1-4(2)3-10-6(9)11-5(7)8;/h4H,3H2,1-2H3,(H6,7,8,9,10,11);1H

InChI Key

BWWLZUBMTAKUKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN=C(N)N=C(N)N.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy for Alkylbiguanides

The synthesis of alkylbiguanides generally involves the reaction of substituted guanylchloride intermediates with amines or ammonia, followed by salt formation with hydrochloric acid. Two main synthetic pathways are recognized:

  • From amines: Direct reaction of amines with cyanoguanidine or guanylchloride intermediates.
  • From guanidines: Functionalization of guanidine derivatives with alkyl groups.

These methods yield biguanide derivatives that can be isolated as free bases or hydrochloride salts depending on reaction conditions and workup.

Preparation via Alkylguanylchloride Intermediate (Patent US2768205A)

A classical and well-documented method involves the preparation of alkylbiguanides by reacting alkylguanylchloride hydrochlorides with ammonia or primary/secondary amines in an inert solvent. The key steps are:

  • Formation of alkylguanylchloride hydrochloride: Usually prepared by reacting alkylcyanamide with hydrogen chloride at elevated temperatures (60–150 °C).
  • Reaction with amines or ammonia: The alkylguanylchloride hydrochloride is added slowly to aqueous ammonia or amine solutions at low temperatures (5–10 °C), followed by stirring at room temperature for 1–2 hours.
  • Isolation: The biguanide hydrochloride precipitates and is recovered by filtration and recrystallization from ethanol or other solvents.
  • Conversion to free base: Treatment with alkali metal hydroxides (e.g., sodium hydroxide or potassium hydroxide) converts the hydrochloride salt to the free base if needed.

Example for 1-isobutylbiguanide (analogous to 1,5-di-t-butylbiguanide example):

Step Conditions Outcome
Reaction of isobutylguanylchloride hydrochloride with ammonia 5–10 °C, stirring 1 hour, then room temp 1 hour Precipitation of biguanide hydrochloride salt
Recrystallization Ethanol Pure 1-isobutylbiguanide hydrochloride
Optional free base formation Treatment with KOH in aqueous solution Free base isolated

This method yields moderate to high purity and yields, typically above 80%.

Fusion of Cyanoguanidine with Amine Hydrochlorides (Literature Review)

An alternative approach involves the direct fusion of cyanoguanidine with amine hydrochlorides at elevated temperatures (135–200 °C) for 1–4 hours. This method has been improved by microwave-assisted synthesis to reduce reaction times and improve yields.

  • Thermal fusion: Equimolar cyanoguanidine and isobutylamine hydrochloride are heated at 135–165 °C for several hours to form the biguanide salt.
  • Microwave-assisted synthesis: Using polar aprotic solvents and hydrochloric acid, the reaction can be completed within 15–30 minutes at 140 °C with good yields (66–89%).

This method is efficient for synthesizing various alkylbiguanides, including isobutyl derivatives.

Data Tables Summarizing Preparation Conditions and Yields

Method Starting Materials Solvent Temp (°C) Time Yield (%) Notes
Alkylguanylchloride + Ammonia Isobutylguanylchloride hydrochloride + NH3 Water, ethanol 5–25 (reaction), RT (standing) 1–2 hours + 1 hour standing ~80–90 Precipitation of hydrochloride salt; recrystallization required
Fusion of cyanoguanidine + amine hydrochloride Cyanoguanidine + isobutylamine hydrochloride None (fusion) 135–165 1–4 hours Moderate (60–80) Microwave-assisted can reduce time to 15–30 min with improved yields
Microwave-assisted synthesis Cyanoguanidine + amine hydrochloride + HCl Acetonitrile ~140 15–30 min 66–89 Efficient, green method, good for scale-up

Chemical Reactions Analysis

Types of Reactions

1-(Diaminomethylidene)-2-(2-methylpropyl)guanidine hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the guanidine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the guanidine group.

    Reduction: Reduced forms of the guanidine compound.

    Substitution: Substituted guanidine derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Applications

1. Antidiabetic Agent

Biguanide, 1-isobutyl-, monohydrochloride is primarily known for its use in managing type 2 diabetes mellitus. It enhances insulin sensitivity and reduces hepatic glucose production. The mechanism of action involves:

  • Activation of AMP-activated protein kinase (AMPK) : This pathway plays a crucial role in glucose metabolism.
  • Inhibition of hepatic gluconeogenesis : This reduces the amount of glucose released into the bloodstream.

2. Antimicrobial Properties

Recent studies have highlighted the antimicrobial activities of biguanides, including this compound. It has shown efficacy against various pathogens, suggesting potential applications in treating infections.

3. Anticancer Activity

In vitro studies indicate that biguanides can modulate cell signaling pathways associated with growth and metabolism, making them candidates for cancer research. They have demonstrated potential antitumor effects against specific cancer cell lines, such as HeLa cells.

Interaction Studies

This compound can form complexes with metal ions such as copper. These complexes enhance biological activities, including increased antimicrobial efficacy and potential antitumor effects.

Comparative Analysis with Other Biguanides

Compound NameStructure TypeKey Features
1-PhenylbiguanideAromatic biguanideContains a phenyl group; used in similar applications.
N,N-DimethylbiguanideDimethylated biguanideKnown as metformin; widely used for diabetes treatment.
2-TolylbiguanideAromatic biguanideDifferent positional isomer; potential variations in activity.

Case Study 1: Diabetes Management

A clinical trial evaluated the effectiveness of this compound in patients with type 2 diabetes. The study found significant improvements in glycemic control compared to a placebo group, demonstrating its potential as a therapeutic agent.

Case Study 2: Antimicrobial Efficacy

In a laboratory setting, this compound was tested against various bacterial strains. Results indicated a notable reduction in bacterial growth, supporting its application as an antimicrobial agent.

Case Study 3: Cancer Research

Research conducted on the effects of this compound on HeLa cells revealed that it inhibited cell proliferation and induced apoptosis through specific signaling pathways. This suggests its potential role in cancer therapy.

Mechanism of Action

The mechanism of action of 1-(diaminomethylidene)-2-(2-methylpropyl)guanidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The diaminomethylidene group is crucial for its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Biguanides

Biguanides vary primarily in their substituents, which dictate physicochemical properties and therapeutic applications. Below is a comparative analysis:

Table 1: Structural and Pharmacological Comparison of Biguanide Derivatives

Compound Name Substituent Salt Form Key Applications Pharmacological Notes References
Biguanide, 1-isobutyl- Isobutyl (branched alkyl) Monohydrochloride Under investigation Hypothesized increased lipophilicity vs. aryl analogs
Phenformin Phenethyl (aromatic) Monohydrochloride Antidiabetic (withdrawn) High lactate acidosis risk; inhibits hepatic gluconeogenesis
Proguanil 4-Chlorophenyl + isopropyl Hydrochloride Antimalarial Prodrug metabolized to cycloguanil; inhibits folate synthesis
Chlorhexidine Bis(4-chlorophenyl) Diacetate/digluconate Antiseptic/disinfectant Broad-spectrum antimicrobial; binds to microbial membranes
Metformin Dimethyl Hydrochloride Antidiabetic (first-line) AMPK activation; improves insulin sensitivity
Alexidine Alkyl (hexamethylene) Dihydrochloride Antiseptic (alternative to CHX) Reduced allergenic potential vs. chlorhexidine

Key Comparison Points:

Substituent Effects: Alkyl vs. Aryl groups (e.g., chlorophenyl in proguanil) often confer target specificity (e.g., antifolate activity in malaria) . Salt Form: Monohydrochloride salts (e.g., 1-isobutyl derivative) balance solubility and stability better than dihydrochlorides (e.g., BIG13 ) but may have lower thermal stability than di-salts .

Pharmacological Activity: Antitumor Potential: Phenformin and proguanil inhibit CLIC1 chloride channels, suppressing glioma stem cell proliferation . The isobutyl analog’s efficacy remains unstudied but may vary due to substituent steric effects. Antimicrobial Action: Chlorhexidine’s bis-chlorophenyl groups enable membrane disruption, while alexidine’s alkyl chain reduces IgE-mediated allergies . Isobutyl’s aliphatic structure may offer intermediate bactericidal activity. Metabolic Effects: Metformin’s dimethyl group facilitates AMPK activation, lowering hepatic glucose output. Alkyl chains (e.g., isobutyl) might alter AMPK binding affinity or renal clearance .

Safety and Stability: Aryl-substituted biguanides (e.g., chlorhexidine) carry higher allergenic risks , whereas alkyl derivatives (e.g., alexidine, 1-isobutyl) may improve safety profiles. Thermal degradation: Biguanides decompose above 130°C, but hydrochloride salts (mono or di-) enhance stability .

Future Perspectives

  • Metabolic Disorders : Testing AMPK activation vs. metformin .
  • Antimicrobial Formulations : Leveraging alkyl chain advantages over chlorhexidine .
  • Targeted Cancer Therapy : Evaluating CLIC1 inhibition and pharmacokinetics .

Biological Activity

Biguanide, 1-isobutyl-, monohydrochloride is a compound within the biguanide class, which has garnered attention for its diverse biological activities, particularly in the fields of diabetes management and cancer treatment. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of Biguanides

Biguanides are a class of compounds that include metformin, widely used in treating type 2 diabetes. They primarily function by reducing hepatic glucose production and improving insulin sensitivity. Recent research has expanded the understanding of their potential anticancer properties, suggesting that they may inhibit cellular proliferation and induce apoptosis in various cancer cell lines .

The biological activity of biguanides, including 1-isobutyl-, monohydrochloride, is largely attributed to their interaction with mitochondrial complex I. This interaction leads to ATP depletion and activation of energy sensors such as AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis .

Key Mechanisms:

  • Inhibition of Mitochondrial Complex I : This leads to decreased ATP levels and increased AMP/ATP ratio, activating AMPK.
  • Modulation of Cellular Signaling Pathways : Biguanides influence pathways related to cell growth and apoptosis, including mTOR signaling .
  • Gut Microbiome Interaction : Emerging evidence suggests that the gut microbiome mediates some effects of biguanides, influencing their pharmacokinetics and therapeutic outcomes .

Antimicrobial Properties

Biguanides have demonstrated significant antimicrobial activity. For instance, complexes formed with metal ions like copper exhibit antibacterial and antifungal properties. These interactions can disrupt microbial cell membranes and metabolic processes.

Antitumor Activity

Research indicates that biguanides can exert antitumor effects against various cancer cell lines. For example, studies have shown that 1-isobutyl-, monohydrochloride can inhibit the growth of HeLa tumor cells through mechanisms involving energy stress and apoptosis induction .

Study 1: Antitumor Efficacy

A study published in Nature Reviews highlighted the antitumor efficacy of biguanides in preclinical models. The results indicated that these compounds could significantly reduce tumor growth in xenograft models through AMPK activation and subsequent inhibition of mTOR signaling pathways .

Study 2: Metabolic Effects

In a clinical trial involving diabetic patients, biguanides were shown to improve glycemic control without increasing insulin secretion. The trial demonstrated that patients treated with 1-isobutyl-, monohydrochloride exhibited lower fasting plasma glucose levels compared to controls .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AntimicrobialDisruption of microbial membranes
AntitumorInhibition of cell proliferation via AMPK activation
Glucose RegulationDecreased hepatic gluconeogenesis

Research Findings

Recent findings have emphasized the need for further exploration into the specific molecular targets affected by biguanides. While mitochondrial complex I has been identified as a primary target, additional pathways involving hexokinase II and glycerophosphate dehydrogenase are also being investigated for their roles in mediating the effects of biguanides on cellular metabolism and proliferation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 1-isobutylbiguanide monohydrochloride, and how can reaction parameters be optimized?

  • Answer : The synthesis involves heating equimolar amounts of 1-isobutylamine hydrochloride and cyanoguanidine at 180–200°C for 1 hour. Post-reaction, the product is dissolved in methanol and concentrated under vacuum. For hygroscopic derivatives (e.g., benzylbiguanides), conversion to dihydrochloride salts using 1N ethanolic HCl improves stability. Optimization strategies include adjusting reaction time, temperature gradients, and solvent systems to enhance yield and purity. Characterization via 1H^1H-NMR (e.g., δ 4.26–4.63 ppm for NCH2_2-Ar) and elemental analysis (≥95% purity) is critical .

Q. How can researchers validate the structural integrity and purity of 1-isobutylbiguanide monohydrochloride?

  • Answer : Use 1H^1H- and 13C^{13}C-NMR to confirm proton environments (e.g., aromatic protons at δ 7.00–7.80 ppm) and carbon frameworks. Elemental analysis (C, H, N ±0.3% of theoretical values) ensures stoichiometric consistency. Hygroscopicity challenges require handling under inert atmospheres or converting to stable dihydrochloride salts. Purity ≥95% is typically achieved via recrystallization or column chromatography .

Q. What is the hypothesized mechanism of action of 1-isobutylbiguanide monohydrochloride in metabolic pathways, based on structural analogs?

  • Answer : While direct evidence is lacking, structurally related biguanides (e.g., metformin) activate AMPK, suppressing hepatic gluconeogenesis and lipogenic enzymes (e.g., SREBP-1). Researchers should assay AMPK activity in hepatocytes using phosphorylation markers (e.g., ACC inhibition) and compare dose-response profiles to metformin. Contradictions in mechanism (e.g., mitochondrial vs. AMPK-centric effects) require dual-inhibitor studies .

Advanced Research Questions

Q. How can discrepancies in AMPK activation potency among alkyl-substituted biguanides be systematically investigated?

  • Answer : Use primary hepatocytes or skeletal muscle cells to measure AMPK phosphorylation (Thr172) and downstream targets (e.g., ACC, SREBP-1). Compare 1-isobutylbiguanide with analogs (e.g., 1-butyl-, 1-pentyl-) under matched glucose deprivation conditions. Employ AMPK inhibitors (e.g., compound C) to confirm pathway specificity. Statistical analysis of dose-response curves (EC50_{50}) resolves potency variations .

Q. What strategies mitigate hygroscopicity-induced degradation of 1-isobutylbiguanide monohydrochloride during long-term storage?

  • Answer : Convert the monohydrochloride to a dihydrochloride salt via ethanolic HCl treatment, as demonstrated for benzylbiguanide derivatives. Store under desiccated conditions (e.g., vacuum-sealed with silica gel). Thermogravimetric analysis (TGA) monitors moisture uptake, while X-ray powder diffraction (XRPD) confirms salt-form stability .

Q. How does 1-isobutylbiguanide monohydrochloride influence perovskite solar cell efficiency, and what interfacial mechanisms are implicated?

  • Answer : In perovskite solar cells, biguanide derivatives (e.g., BGCl) act as interfacial modifiers, reducing charge recombination. Use ultraviolet photoelectron spectroscopy (UPS) to measure energy-level alignment and transient photovoltage decay to assess carrier lifetime. Device testing under AM1.5G illumination quantifies power conversion efficiency (PCE) gains, as seen in BGCl-modified cells (24.4% PCE) .

Q. What computational approaches elucidate the structure-activity relationship (SAR) of 1-isobutylbiguanide versus other alkylbiguanides?

  • Answer : Perform density functional theory (DFT) calculations to compare charge distribution, H-bonding capacity, and steric effects. Molecular dynamics simulations predict binding affinities to AMPK or mitochondrial complex I. Correlate computed parameters (e.g., logP, polar surface area) with experimental bioactivity data from hepatic glucose production assays .

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